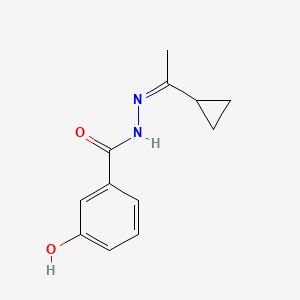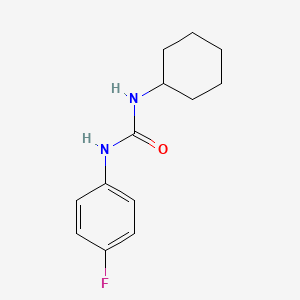![molecular formula C19H26N2O3 B3847357 1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one](/img/structure/B3847357.png)
1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one
Übersicht
Beschreibung
1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one is a compound that has gained attention in scientific research due to its potential use in various fields. This compound is also known as TBN-9 and is a diazepinone derivative. In
Wirkmechanismus
The mechanism of action of TBN-9 is not fully understood, but it is believed to act as a positive allosteric modulator of GABA-A receptors. This results in an increase in the activity of GABA, which is an inhibitory neurotransmitter in the brain. The increased activity of GABA leads to a decrease in the excitability of neurons, which results in anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
TBN-9 has been found to have various biochemical and physiological effects. Studies have shown that TBN-9 increases the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood. TBN-9 has also been found to increase the levels of BDNF (brain-derived neurotrophic factor), which is a protein that promotes the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
TBN-9 has several advantages for lab experiments. It is easy to synthesize, and its effects can be easily measured in animal models. However, TBN-9 has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer orally. Additionally, TBN-9 has a short half-life, which means that it is quickly metabolized and eliminated from the body.
Zukünftige Richtungen
There are several future directions for the research on TBN-9. One of the significant areas of research is to understand the mechanism of action of TBN-9 in more detail. Additionally, more studies are needed to determine the optimal dosage and administration route of TBN-9. Further research is also needed to explore the potential use of TBN-9 in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
Conclusion:
In conclusion, 1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one or TBN-9 is a compound that has gained attention in scientific research due to its potential use in the treatment of depression and anxiety disorders. TBN-9 acts as a positive allosteric modulator of GABA-A receptors, leading to anxiolytic and antidepressant effects. While TBN-9 has several advantages for lab experiments, such as easy synthesis and measurable effects, it also has some limitations, such as poor solubility in water and a short half-life. Future research on TBN-9 should focus on understanding its mechanism of action in more detail and exploring its potential use in the treatment of other neurological disorders.
Wissenschaftliche Forschungsanwendungen
TBN-9 has been found to have potential application in various scientific research fields. One of the significant applications of TBN-9 is in the treatment of depression and anxiety disorders. Studies have shown that TBN-9 has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.
Eigenschaften
IUPAC Name |
1-[2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-17(19(23)21-11-9-18(22)20-10-12-21)24-16-8-7-14-5-3-4-6-15(14)13-16/h7-8,13,17H,2-6,9-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSDCUZODGNJNOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCC(=O)NCC1)OC2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanoyl]-1,4-diazepan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(2-tert-butylphenoxy)propyl]morpholine](/img/structure/B3847294.png)

![N-[2-({2-[(4-chloro-2-fluorophenyl)amino]-2-oxoethyl}amino)ethyl]isonicotinamide](/img/structure/B3847299.png)
![4-[5-(4-methoxyphenoxy)pentyl]morpholine](/img/structure/B3847307.png)
![4-[4-(2-chlorophenoxy)butyl]morpholine](/img/structure/B3847313.png)


![2-methyl-8-[(5-phenyl-1H-pyrrol-2-yl)carbonyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B3847331.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N,1-dimethyl-1H-indole-2-carboxamide](/img/structure/B3847337.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N,2-dimethyl-1,3-thiazole-4-carboxamide](/img/structure/B3847342.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1-methyl-1H-pyrazol-4-yl)propyl]acetamide](/img/structure/B3847353.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(methoxymethyl)cyclobutanecarboxamide](/img/structure/B3847365.png)
![N-(5-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-methylphenyl)cyclopentanecarboxamide](/img/structure/B3847377.png)
![4-methyl-6-[4-(methylsulfonyl)-1-piperazinyl]-2-pyrimidinamine](/img/structure/B3847389.png)